4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one in lab experiments is its potential to target multiple disease pathways. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify specific targets that are involved in disease progression. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, research could focus on the development of novel drug delivery systems to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one has been achieved using different methods. One such method involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-amine with 3-bromo-1-azetidin-yl-piperazine in the presence of a palladium catalyst. Another method involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-amine with 3-chloro-1-azetidin-yl-piperazine in the presence of a copper catalyst.
Scientific Research Applications
4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one has been studied for its potential applications in scientific research. This compound has been shown to have activity against various diseases and conditions, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O/c13-12(14,15)9-1-2-17-11(18-9)20-5-8(6-20)19-4-3-16-10(21)7-19/h1-2,8H,3-7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRKEDXNKXIULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.